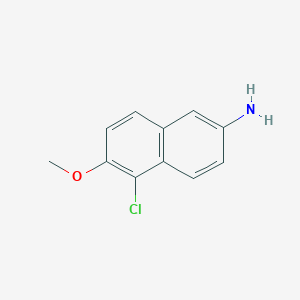

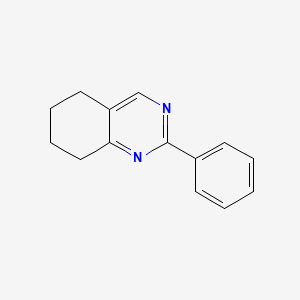

2-Phenyl-5,6,7,8-tetrahydroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Phényl-5,6,7,8-tétrahydroquinazoline est un composé hétérocyclique appartenant à la famille des quinazolines. Ce composé est caractérisé par une structure bicyclique fusionnée composée d'un cycle benzénique et d'un cycle pyrimidinique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-Phényl-5,6,7,8-tétrahydroquinazoline peut être réalisée par différentes méthodes. Une approche courante implique la réaction d'α-aminoamidines avec des bis-benzylidène cyclohexanones dans des conditions douces. Cette méthode est avantageuse en raison de son rendement élevé et de son processus de mise en œuvre simple . Une autre méthode comprend la réaction catalysée par une base de la 2,6-dibenzylidènecyclohexanone avec des alkylguanidines, suivie d'une oxydation .

Méthodes de production industrielle

La production industrielle de la 2-Phényl-5,6,7,8-tétrahydroquinazoline implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des systèmes automatisés pour améliorer l'efficacité et l'évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Phényl-5,6,7,8-tétrahydroquinazoline subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés de la quinazoline.

Réduction : Formation de dérivés de la tétrahydroquinazoline.

Substitution : Introduction de différents substituants sur le cycle phényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les agents nitrants sont employés dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la quinazoline et de la tétrahydroquinazoline, qui présentent différentes activités et propriétés biologiques .

4. Applications de la recherche scientifique

La 2-Phényl-5,6,7,8-tétrahydroquinazoline a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique et antagoniste des récepteurs.

Médecine : Explorée pour ses activités antituberculeuses, antidiabétiques et anticancéreuses.

Industrie : Utilisée dans le développement de nouveaux matériaux et produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Phényl-5,6,7,8-tétrahydroquinazoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle inhibe des enzymes telles que la dihydrofolate réductase et la pantothénate kinase, qui sont cruciales pour la survie de Mycobacterium tuberculosis . De plus, elle présente une forte affinité de liaison pour certains récepteurs, ce qui en fait un candidat potentiel pour le développement de médicaments.

Applications De Recherche Scientifique

2-Phenyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.

Medicine: Explored for its antitubercular, antidiabetic, and anticancer activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity towards certain receptors, making it a potential candidate for drug development.

Comparaison Avec Des Composés Similaires

La 2-Phényl-5,6,7,8-tétrahydroquinazoline peut être comparée à d'autres composés similaires tels que :

2-Phényl-5,6,7,8-tétrahydroquinoxaline : Structure similaire mais activités biologiques différentes.

Dérivés de la 5,6,7,8-tétrahydroquinazoline : Des substituants variés sur le cycle quinazolinique conduisent à des propriétés et des applications différentes.

Dérivés de la quinazolinone : Possèdent un groupe carbonyle, qui confère des caractéristiques chimiques et biologiques distinctes.

Le caractère unique de la 2-Phényl-5,6,7,8-tétrahydroquinazoline réside dans sa structure spécifique et dans la diversité des activités biologiques qu'elle présente, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Numéro CAS |

100869-87-2 |

|---|---|

Formule moléculaire |

C14H14N2 |

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

2-phenyl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |

Clé InChI |

MNLWAQLJGDBVDU-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)

![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)

![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)